molecular formula C14H17NO4 B310366 ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE

Cat. No.: B310366
M. Wt: 263.29 g/mol
InChI Key: LJNJGKLSDYVJRF-UHFFFAOYSA-N
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Description

Ethyl 3-(oxolane-2-amido)benzoate is a benzoate ester derivative featuring a 3-substituted oxolane-2-amido group. The compound combines an ethyl ester moiety with a benzoic acid backbone modified at the meta position by an amide-linked oxolane (tetrahydrofuran) ring. This structural configuration imparts unique physicochemical properties:

  • Molecular Features: The oxolane ring introduces a five-membered ether structure, enhancing conformational rigidity, while the amide group enables hydrogen bonding, influencing solubility and thermal stability.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 3-(oxolane-2-carbonylamino)benzoate

InChI

InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,16)

InChI Key

LJNJGKLSDYVJRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2

Origin of Product

United States

Preparation Methods

Tetrahydrofuran-2-Carboxylic Acid

The oxolane-2-carboxylic acid moiety is derived from tetrahydrofuran precursors:

  • Oxidation of Tetrahydrofuran-2-Methanol : Jones oxidation (CrO₃/H₂SO₄) or TEMPO-mediated oxidation yields the carboxylic acid.

  • Ring-Opening Functionalization : Epoxide intermediates from tetrahydrofuran can be transformed into carboxylic acids via carbonylation.

Preparation Methods

Acid Chloride-Mediated Acylation

Procedure :

  • Activation : Tetrahydrofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

  • Coupling : The acid chloride reacts with ethyl 3-aminobenzoate in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF).

Conditions :

StepReagentsSolventTemperatureYieldSource
ActivationSOCl₂ (2 equiv)DCM0°C → RT95%
CouplingEt₃N (1.5 equiv)THFReflux88%

Advantages : High yields, straightforward purification.
Limitations : Toxicity of SOCl₂, moisture sensitivity.

Coupling Reagent-Assisted Amidation

Procedure :

  • Activation : Tetrahydrofuran-2-carboxylic acid is activated using HATU or EDC/HOBt in DMF.

  • Coupling : Ethyl 3-aminobenzoate is added, followed by a base (e.g., DIPEA), and stirred at room temperature.

Conditions :

ReagentBaseSolventTime (h)YieldSource
HATUDIPEADMF1292%
EDC/HOBtNMMTHF2485%

Advantages : Mild conditions, suitable for sensitive substrates.
Limitations : Cost of reagents, byproduct removal.

Calcium-Catalyzed Direct Amidation

Procedure :
A mixture of tetrahydrofuran-2-carboxylic acid and ethyl 3-aminobenzoate is heated with calcium iodide (CaI₂) in toluene at 110°C.

Conditions :

CatalystSolventTemperatureTime (h)YieldSource
CaI₂Toluene110°C878%

Advantages : Catalyst recyclability, no pre-activation.
Limitations : Moderate yields, prolonged reaction times.

Metal-Free Amidation in Aqueous Media

Procedure :
Tetrahydrofuran-2-carboxylic acid and ethyl 3-aminobenzoate are stirred in water at 110°C without catalysts.

Conditions :

SolventTemperatureTime (h)YieldSource
H₂O110°C2465%

Advantages : Eco-friendly, simple workup.
Limitations : Lower yields, limited substrate scope.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.12–4.03 (m, 1H, tetrahydrofuran-H), 3.92–3.78 (m, 2H, tetrahydrofuran-H), 2.20–1.95 (m, 4H, tetrahydrofuran-H), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 1732 cm⁻¹ (C=O ester), 1654 cm⁻¹ (C=O amide), 1530 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity for methods using HATU or acid chloride routes.

Optimization Strategies

Solvent Screening

  • Polar Aprotic Solvents (DMF, THF) : Enhance reactivity in coupling reactions but complicate purification.

  • Green Solvents (Water, EtOH) : Reduce environmental impact but may lower yields.

Temperature Effects

  • Room Temperature : Ideal for coupling reagents to prevent racemization.

  • Elevated Temperatures : Necessary for catalyst-driven or solvent-free methods.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityGreen Metrics
Acid Chloride88–95LowHighPoor
HATU/EDC85–92HighModerateModerate
CaI₂ Catalysis70–78ModerateHighGood
Aqueous Amidation60–65LowLowExcellent

Key Findings :

  • Industrial Preference : Acid chloride method for scalability.

  • Academic Preference : HATU for reproducibility .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3-(oxolane-2-amido)benzoate with structurally related benzoate esters, emphasizing molecular properties, solubility, and applications.

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features
This compound Ethyl ester, oxolane-amide ~293.3 (estimated) Rigid oxolane ring, hydrogen-bonding amide
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Ethyl ester, thioether, isoxazole Not reported Sulfur linkage enhances lipophilicity
I-6502 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) Ethyl ester, ether, isoxazole Not reported Oxygen linkage improves metabolic stability
Ethoxylated ethyl-4-aminobenzoate Ethyl ester, ethoxylated amine 1266.6 High water solubility, ethoxylation (25 EO units)

Physicochemical Properties

  • Solubility: this compound: Predicted moderate water solubility due to the polar amide group, with enhanced solubility in polar aprotic solvents (e.g., DMSO). I-6501/I-6502: Likely lipophilic due to thioether/isoxazole groups, favoring organic solvents . Ethoxylated ethyl-4-aminobenzoate: Highly water-soluble (>99% purity) due to extensive ethoxylation; poorly soluble in ethanol/isopropanol .
  • Thermal Stability :

    • The amide group in this compound may confer higher melting points compared to ether/thioether analogs (I-6501/I-6502). Ethoxylated derivatives (e.g., ) exhibit liquid states at room temperature due to flexible ethylene oxide chains.

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